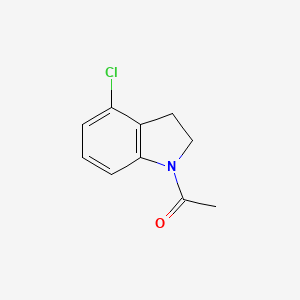
1-(4-Chloroindolin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chloroindolin-1-yl)ethanone is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. The indole nucleus is known for its diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
準備方法
The synthesis of 1-(4-Chloroindolin-1-yl)ethanone can be achieved through several methods. One common synthetic route involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are used under methanesulfonic acid reflux conditions . Another method involves the decarboxylative acylation of indolines with α-keto acids under palladium catalysis . Industrial production methods typically involve large-scale reactions with optimized conditions to ensure high yield and purity.
化学反応の分析
1-(4-Chloroindolin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring. Reagents like halogens or nitrating agents can be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
科学的研究の応用
1-(4-Chloroindolin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activities make it a valuable tool for investigating cellular processes and developing new therapeutic agents.
Medicine: Due to its antiviral, anticancer, and antimicrobial properties, it is explored for potential drug development.
Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals .
作用機序
The mechanism of action of 1-(4-Chloroindolin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to multiple receptors, influencing various biological processes. For example, it may inhibit enzymes or interfere with DNA replication, leading to its antiviral or anticancer effects .
類似化合物との比較
1-(4-Chloroindolin-1-yl)ethanone can be compared with other indole derivatives, such as:
- 1-(2-Phenyl-1H-indol-1-yl)ethanone
- 1-(5-Fluoro-3-phenyl-1H-indol-2-yl)ethanone
- 1-(4-Methyl-1H-indol-3-yl)ethanone
These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and chemical reactivity. The presence of the chloro group in this compound makes it unique, potentially enhancing its biological activity and stability .
特性
分子式 |
C10H10ClNO |
|---|---|
分子量 |
195.64 g/mol |
IUPAC名 |
1-(4-chloro-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C10H10ClNO/c1-7(13)12-6-5-8-9(11)3-2-4-10(8)12/h2-4H,5-6H2,1H3 |
InChIキー |
PRQBPDDBVHPKIP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CCC2=C1C=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


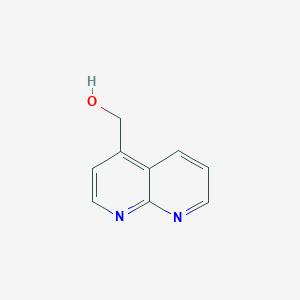
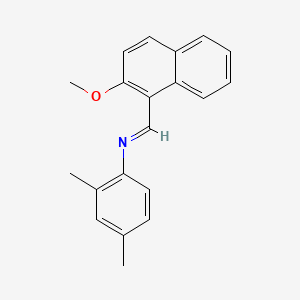
![2-{3-Azabicyclo[3.1.0]hexan-3-yl}ethanol hydrochloride](/img/structure/B12448584.png)
![N-[4-(cyanomethyl)phenyl]-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12448595.png)
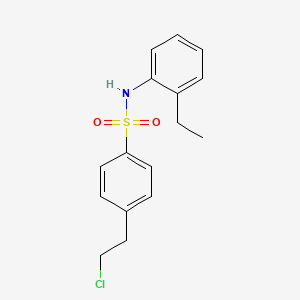

![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 1-(1,1-dimethylethyl) 2-ethyl ester](/img/structure/B12448612.png)
![3-[(3-methylbutanoyl)amino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12448614.png)
![(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12448621.png)
![Tert-butyl 3-({[2-(2-bromophenyl)ethyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B12448637.png)
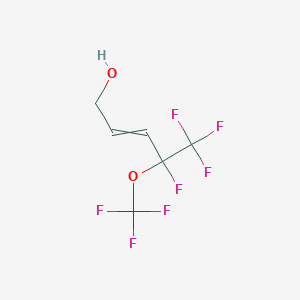
![2,2,2-trichloro-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B12448647.png)
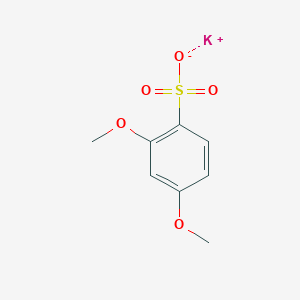
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B12448653.png)
